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Compound of Interest

Compound Name: 4,5-Dibromobenzene-1,2-diol

Cat. No.: B1296110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-

dibromocatechol, a halogenated phenol of interest in various research domains, including drug

discovery and materials science. Due to the limited availability of experimentally-derived public

data, this document presents a combination of predicted and theoretical spectroscopic

information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS). The methodologies provided are based on standard analytical chemistry protocols for

similar compounds.

Chemical Structure and Properties
IUPAC Name: 4,5-dibromobenzene-1,2-diol

Molecular Formula: C₆H₄Br₂O₂

Molecular Weight: 267.90 g/mol

CAS Number: 2563-26-0

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4,5-dibromocatechol. These

values are estimations based on structure-activity relationships and data from analogous

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dibromocatechol (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 s 1H H-3

~7.2 s 1H H-6

~5.5 br s 2H -OH

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dibromocatechol (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~145 C1, C2 (-OH)

~120 C3, C6 (-H)

~115 C4, C5 (-Br)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4,5-Dibromocatechol

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3100 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C stretch

~1200 Strong C-O stretch (phenol)

1000 - 650 Strong C-Br stretch
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 4,5-Dibromocatechol

m/z Relative Abundance Assignment

266/268/270 High (1:2:1 ratio) [M]⁺ (Molecular ion)

187/189 Medium [M-Br]⁺

159/161 Medium [M-Br-CO]⁺

108 Medium [M-2Br]⁺

79/81 High [Br]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of

catechols and halogenated aromatic compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dibromocatechol in ~0.7 mL of a

deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural

abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be required.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.
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Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be

observable for bromine-containing fragments.[1]

Potential Biological Signaling Pathway
Brominated phenols isolated from marine sources have been shown to possess a range of

biological activities, including antioxidant and anti-inflammatory effects.[2][3] Some of these

compounds have been found to modulate inflammatory pathways such as the Toll-like receptor

(TLR)/NF-κB signaling pathway.[4] Based on this, a hypothetical signaling pathway for the

potential anti-inflammatory action of 4,5-dibromocatechol is proposed below.
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Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by 4,5-dibromocatechol.

Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and characterization of

4,5-dibromocatechol.
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Caption: General workflow for the synthesis and spectroscopic characterization of 4,5-

dibromocatechol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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